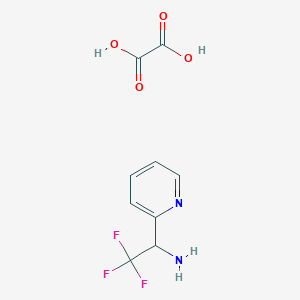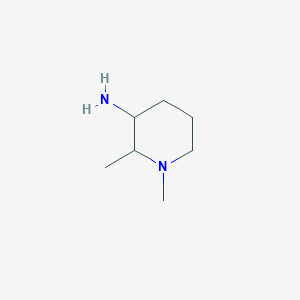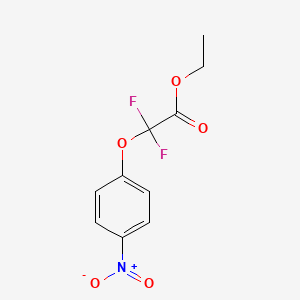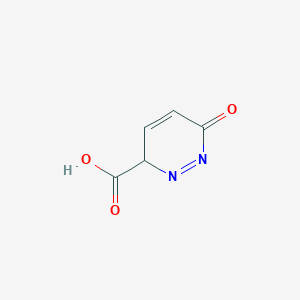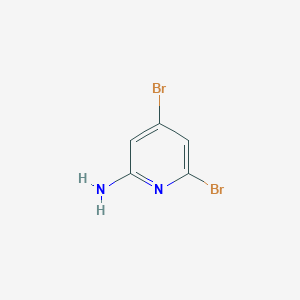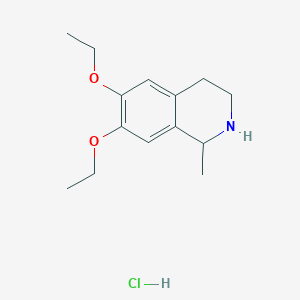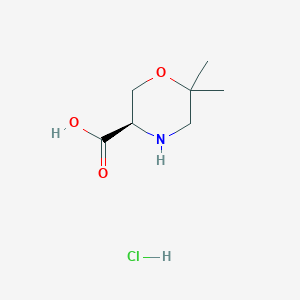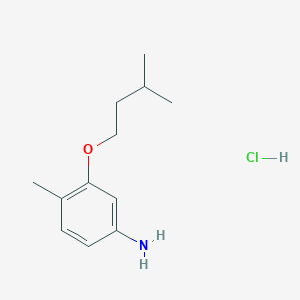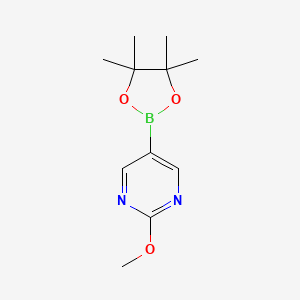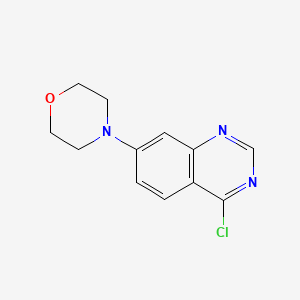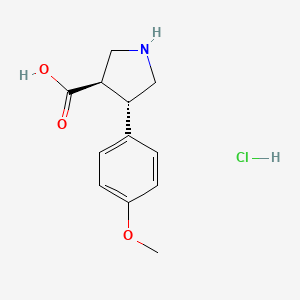
Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl
Übersicht
Beschreibung
Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl: is a chemical compound with the molecular formula C12H15NO3·HCl and a molecular weight of 257.72 g/mol . It is commonly used in biochemical research and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry of the product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity . The process may also include purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and stereochemistry .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids . It can also serve as a ligand in binding studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties . It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals . It may also be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets . These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound can modulate the activity of these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness: Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl is unique due to the presence of the methoxy group on the phenyl ring . This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity . The methoxy group may also enhance the compound’s solubility and stability under certain conditions .
Eigenschaften
IUPAC Name |
(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVHGXCWZSSEN-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


